molecular formula C14H26O2 B3056306 2,13-Tetradecanedione CAS No. 7029-11-0

2,13-Tetradecanedione

Cat. No. B3056306
CAS RN: 7029-11-0
M. Wt: 226.35 g/mol
InChI Key: XWZMHURRCFYHDB-UHFFFAOYSA-N
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Description

2,13-Tetradecanedione is a chemical compound with the molecular formula C14H24Cl2O2 . It has a molecular weight of 295.25 . The compound is known to have a melting point of 97 °C and a predicted boiling point of 385.9±17.0 °C . The predicted density of this compound is 1.067±0.06 g/cm3 .


Physical And Chemical Properties Analysis

2,13-Tetradecanedione has a melting point of 97 °C and a predicted boiling point of 385.9±17.0 °C . The predicted density of this compound is 1.067±0.06 g/cm3 .

Scientific Research Applications

Electromechanical Actuators

Marsella et al. (2002) explored the use of tetra(2,3-thienylene) in the creation of polymeric electromechanical actuators. This thiophene-fused compound, similar in structure to 2,13-Tetradecanedione, showed potential in translating intrinsic redox-induced dimensional changes into mechanical movement. The homodimer of this compound demonstrated a significant redox-induced dimensional change, suggesting its viability as a component in single-molecule electromechanical actuators (Marsella et al., 2002).

Thermoelectric Materials

Tritt and Subramanian (2006) provided an overview of thermoelectric (TE) materials, which are crucial in converting waste heat into electrical energy. TE materials, akin to 2,13-Tetradecanedione derivatives, can be used in power-generation devices and solid-state refrigeration. These materials play a significant role in alternative energy technologies, aiming to reduce reliance on fossil fuels and decrease greenhouse gas emissions (Tritt & Subramanian, 2006).

Polymorphism in Crystal Structures

Fábián et al. (2004) studied two polymorphs of trans-13-azabicyclo[10.2.0]tetradecan-14-one, which is structurally related to 2,13-Tetradecanedione. They found that the polymorphs displayed a unique example of isostructurality, differing only in the orientation of a hydrogen bond. This research indicates the potential of 2,13-Tetradecanedione derivatives in understanding and manipulating crystal structures (Fábián et al., 2004).

Magnetism in Metal Complexes

Buysser et al. (2005) researched the effects of chelation on metal ions, particularly noting the behavior of tetraazacyclotetradecane (similar to 2,13-Tetradecanedione) with heavy metal ions like Ni 2+ and Cu 2+. Their findings contribute to understanding the impact of these compounds on the magnetic properties of metal complexes, relevant in fields like molecular magnetism and catalysis (Buysser et al., 2005).

Drug Conjugation and Cancer Research

Trialoni et al. (2022) conducted a study on the conjugation of tetracycline with Sb(v) and Ag(i) compounds for application against breast cancer cells. While not directly involving 2,13-Tetradecanedione, this research highlights the potential of similar compounds in developing novel cancer treatments (Trialoni et al., 2022).

properties

IUPAC Name

tetradecane-2,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-13(15)11-9-7-5-3-4-6-8-10-12-14(2)16/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZMHURRCFYHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCCCCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451765
Record name 2,13-Tetradecanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7029-11-0
Record name 2,13-Tetradecanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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